1-cyclopropyl-1H-imidazole-2-carboxylic acid
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Overview
Description
1-Cyclopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1-Cyclopropyl-1H-imidazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1H-Imidazole-2-carboxylic acid: Lacks the cyclopropyl group but shares the imidazole and carboxylic acid functionalities.
Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring.
Imidazole: The parent compound of the imidazole family, without any substituents.
Uniqueness: 1-Cyclopropyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both the cyclopropyl group and the carboxylic acid group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-cyclopropylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
NEQPAUNWVDEDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2C(=O)O |
Origin of Product |
United States |
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